molecular formula C21H21Bi B1581608 Tri-p-tolylbismuthine CAS No. 5142-75-6

Tri-p-tolylbismuthine

Cat. No.: B1581608
CAS No.: 5142-75-6
M. Wt: 482.4 g/mol
InChI Key: XIECNHSGPKDTNW-UHFFFAOYSA-N
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Description

It is characterized by its white crystalline solid appearance and has a melting point of 119°C . This compound is known for its applications in organic synthesis, particularly as a catalyst.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tris(4-methylphenyl)bismuthine plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to affect the stability of immobilized enzymes such as trypsin, chymotrypsin, and penicillin G acylase when used in the presence of Tris buffer . The interactions between Tris(4-methylphenyl)bismuthine and these enzymes can lead to a reduction in enzyme stability, which is attributed to steric hindrances and the reduction of available glyoxyl groups during immobilization .

Cellular Effects

Tris(4-methylphenyl)bismuthine has notable effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in cancer cell lines by inhibiting human glyoxalase I, leading to the accumulation of methylglyoxal and subsequent cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of Tris(4-methylphenyl)bismuthine involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. It binds to human glyoxalase I, inhibiting its activity and causing the accumulation of methylglyoxal, which induces cytotoxic effects in cancer cells . Additionally, Tris(4-methylphenyl)bismuthine can act as a catalyst in organic synthesis, facilitating reactions such as the hydrogenation of benzophenone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(4-methylphenyl)bismuthine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of immobilized enzymes decreases in the presence of Tris buffer, with the reduction in enzyme stability being more pronounced at higher concentrations of Tris . This suggests that the temporal effects of Tris(4-methylphenyl)bismuthine are influenced by its interaction with other compounds and environmental conditions.

Dosage Effects in Animal Models

The effects of Tris(4-methylphenyl)bismuthine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and cytotoxicity in cancer cells. At higher doses, it can cause toxic or adverse effects, including potential toxicity to normal cells and tissues . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of Tris(4-methylphenyl)bismuthine.

Metabolic Pathways

Tris(4-methylphenyl)bismuthine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to interact with glyoxalase I, leading to the accumulation of methylglyoxal and affecting cellular metabolism . The degradation pathway of Tris buffer in bacteria also highlights the potential metabolic interactions of Tris(4-methylphenyl)bismuthine .

Transport and Distribution

The transport and distribution of Tris(4-methylphenyl)bismuthine within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that it can be transported and localized within specific cellular compartments, affecting its accumulation and activity . Understanding the transport mechanisms is crucial for determining the bioavailability and efficacy of Tris(4-methylphenyl)bismuthine.

Subcellular Localization

Tris(4-methylphenyl)bismuthine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Tris(4-methylphenyl)bismuthine is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Tri-p-tolylbismuthine can be synthesized through various methods. One common synthetic route involves the reaction of bismuth trichloride with 4-methylphenylmagnesium bromide in the presence of a catalyst . The reaction conditions typically include an inert atmosphere and a solvent such as tetrahydrofuran (THF). Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tri-p-tolylbismuthine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. Major products formed from these reactions include bismuth oxides, bismuth metal, and various substituted bismuth compounds.

Scientific Research Applications

Tri-p-tolylbismuthine has several scientific research applications:

Comparison with Similar Compounds

Tri-p-tolylbismuthine can be compared with other triarylbismuthines such as triphenylbismuthine and tris(4-chlorophenyl)bismuthine . These compounds share similar structures but differ in their reactivity and applications. For example, triphenylbismuthine is commonly used in phenylation reactions, while tris(4-chlorophenyl)bismuthine is used in chlorination reactions. The uniqueness of tris(4-methylphenyl)bismuthine lies in its specific reactivity and applications in organic synthesis.

Similar Compounds

Properties

IUPAC Name

tris(4-methylphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIECNHSGPKDTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Bi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321123
Record name Tris(4-methylphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5142-75-6
Record name 5142-75-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(4-methylphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Tri-p-tolylbismuthine special in the realm of materials science?

A1: this compound has emerged as a point of interest due to its superconducting capabilities when doped with potassium. [, ]. This discovery stems from the exploration of benzene-based organic superconductors and bismuth-based functional materials. []

Q2: How does potassium doping induce superconductivity in this compound?

A2: Research suggests that doping this compound with potassium leads to the formation of a specific crystal structure. One identified phase exhibits a triclinic P1 structure with a 3:1 potassium to this compound mole ratio. [] This structural change, facilitated by electron transfer from potassium's 4s orbital to the C 2p orbital of the organic molecule, is believed to be responsible for the emergence of superconductivity. [] Evidence for this electron transfer can be observed in the red and blue shifts in the compound's Raman spectra. []

Q3: What is known about the superconducting behavior of potassium-doped this compound?

A3: Studies have revealed that potassium-doped this compound exhibits Type-II superconductivity. [] Notably, different superconducting critical temperatures (Tc) have been observed. One consistent finding is a superconducting phase at 3.6 K under ambient pressure. [] Intriguingly, another superconducting phase at a higher Tc of 5.3 K has also been reported in one sample. [] The factors influencing the emergence of different superconducting phases and their respective Tc's are still under investigation.

Q4: How does the molecular structure of this compound influence its crystal packing and potential applications?

A4: this compound, composed of a central bismuth atom bonded to three p-tolyl (4-methylphenyl) groups, can form large, high-quality crystals through a physical vapor transport process. [] The presence of the methyl group on the phenyl rings plays a crucial role in intermolecular interactions, directly influencing the crystal packing. [] Notably, the Bi-Bi distances within the crystal structure can be finely tuned by modifying the position of the methyl group, as demonstrated by the variations observed in this compound, Triphenylbismuth, and Tri-o-tolylbismuthine. [] This control over crystal structure and Bi-Bi distances is particularly significant as it can impact the material's potential topological properties, paving the way for applications in fields like organic topological insulators. []

Q5: What analytical techniques are crucial for studying this compound?

A5: Understanding the properties and behavior of this compound relies heavily on a combination of advanced analytical techniques. Single-crystal X-ray diffraction is paramount for determining the crystal structures and precise atomic arrangements within the material []. Raman spectroscopy provides valuable insights into the vibrational modes of the molecules and helps elucidate the effects of doping on the electronic structure []. Furthermore, electrical conductivity measurements are essential for characterizing the superconducting behavior of the potassium-doped compound.

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